molecular formula C27H23Cl2N5O3 B12030926 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 477732-60-8

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12030926
CAS No.: 477732-60-8
M. Wt: 536.4 g/mol
InChI Key: PHHIGSOEVDLWGD-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrazolyl group, and a hydrazinyl acetamide moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2,3-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. This intermediate is further reacted with 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde under specific conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
  • N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to its specific substitution pattern and the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

477732-60-8

Molecular Formula

C27H23Cl2N5O3

Molecular Weight

536.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C27H23Cl2N5O3/c1-2-15-37-21-13-11-18(12-14-21)25-19(17-34(33-25)20-7-4-3-5-8-20)16-30-32-27(36)26(35)31-23-10-6-9-22(28)24(23)29/h3-14,16-17H,2,15H2,1H3,(H,31,35)(H,32,36)/b30-16+

InChI Key

PHHIGSOEVDLWGD-OKCVXOCRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.